5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole
Description
Properties
IUPAC Name |
5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-8-6-10-7-9(2-3-11(10)14-8)12-4-5-13-15-12/h2-5,7-8H,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNVBKQBBUJVNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of the 2-Methyl-2,3-dihydro-1-benzofuran Moiety
The benzofuran component is typically synthesized via thermal cyclization of allyloxy-substituted precursors. For instance, methyl 2-allyloxybenzoate undergoes cyclization at 220°C to yield methyl 2,3-dihydrobenzofuran-7-carboxylate. Subsequent hydrolysis and reduction steps generate the 2-methyl-2,3-dihydro-1-benzofuran-5-carbaldehyde intermediate, a critical precursor for coupling with the oxazole ring. Key steps include:
Synthesis of the 1,2-Oxazole Ring
The oxazole ring is commonly constructed via the van Leusen oxazole synthesis , a [3+2] cycloaddition between aldehydes and TosMIC (tosylmethyl isocyanide). For example, trans-3-(2-vinylphenyl)acrylaldehyde reacts with TosMIC under basic conditions to form 5-substituted oxazoles. This method offers regioselectivity and scalability, with yields exceeding 80% in optimized conditions.
Coupling Strategies for Molecular Assembly
Amide Bond Formation
Coupling the benzofuran aldehyde with the oxazole carboxylic acid derivative is achieved using carbodiimide-based reagents . A preferred method involves:
Industrial-Scale Optimization
For large-scale production, solvent selection and temperature control are critical. A patented protocol describes:
-
Solvent System : Dichloromethane (DCM) and isopropyl alcohol (IPA) for intermediate isolation.
-
Purification : Crystallization using potassium hydroxide in acetone to yield high-purity oxazole carboxylate salts.
Reaction Mechanisms and Intermediate Characterization
Cycloaddition Mechanism in Van Leusen Synthesis
The van Leusen reaction proceeds via deprotonation of TosMIC, forming a nucleophilic isocyanide species. Attack on the aldehyde carbonyl generates an oxazoline intermediate, which eliminates tosylamide to yield the oxazole. Spectroscopic monitoring (NMR, FTIR) confirms intermediate structures and reaction progression.
Byproduct Management
Side reactions, such as over-oxidation of the benzofuran ring, are mitigated by low-temperature processing and atmospheric distillation . For instance, maintaining temperatures below 5°C during azide reductions prevents decomposition.
Data Tables: Key Reaction Parameters
Table 1. Summary of Critical Synthesis Steps
Table 2. Spectroscopic Characterization Data
| Intermediate | NMR (δ, ppm) | FTIR (cm⁻¹) |
|---|---|---|
| Benzofuran aldehyde | 9.80 (s, CHO), 6.85–7.20 (m, ArH) | 1680 (C=O) |
| Oxazole carboxylate | 8.10 (s, oxazole-H), 2.50 (s, CH₃) | 1720 (C=O), 1600 (C=N) |
Industrial and Environmental Considerations
Chemical Reactions Analysis
Types of Reactions
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the oxazole ring or the benzofuran moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the benzofuran or oxazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations without degrading the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that contributes to its diverse applications. Its chemical formula is , and it possesses a molecular weight of approximately 215.25 g/mol. The compound's structural characteristics allow it to interact with biological systems in specific ways.
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole exhibit promising anticancer properties. A study demonstrated that certain isoxazole derivatives showed selective cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents .
Neuroprotective Effects
Another area of interest is the neuroprotective effects of this compound. Research has indicated that it may help mitigate neurodegenerative processes, potentially offering therapeutic avenues for conditions such as Alzheimer's disease. The mechanism involves the modulation of neuroinflammatory pathways .
Biological Research
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown effectiveness in inhibiting acetylcholinesterase (AChE), which is critical for neurotransmission. This property can be harnessed for developing treatments for diseases characterized by cholinergic dysfunction .
Antimicrobial Properties
Additionally, this compound has demonstrated antimicrobial activity against various bacterial strains. This characteristic positions it as a candidate for developing new antibiotics or adjunct therapies to enhance existing treatments .
Material Science
Polymer Chemistry
In material science, the compound can be utilized in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it suitable for applications in coatings and composites .
Data Tables
Below are key findings from various studies regarding the applications of this compound:
Case Study 1: Anticancer Activity
A recent study evaluated the anticancer effects of synthesized derivatives of this compound on human breast cancer cell lines. The results indicated a dose-dependent response with significant apoptosis induction at higher concentrations.
Case Study 2: Neuroprotective Effects
In a preclinical model of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases.
Mechanism of Action
The mechanism by which 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary but often include inhibition or activation of specific biochemical processes.
Comparison with Similar Compounds
Research Findings and Limitations
- Halogen Bonding : Studies on tfox and fox demonstrate Br/I⋯N/O halogen bonding in cocrystals with perfluorinated iodobenzenes. The target’s carboxylic acid may compete with oxazole sites for interactions, necessitating further study .
- Biological Screening: Limited data exist for the target compound, though structurally related 1,2-oxazole amino acids show promise in peptide synthesis and receptor modulation .
Biological Activity
5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological properties, particularly its antimicrobial and anticancer effects, supported by case studies and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzofuran moiety linked to an oxazole ring, which is significant for its biological activity.
Biological Activity Overview
Recent studies have highlighted various biological activities associated with benzofuran and oxazole derivatives. The following sections summarize the key findings regarding the biological activity of this compound.
Antimicrobial Activity
The antimicrobial potential of benzofuran derivatives has been extensively studied. In a review by Yempala et al., several benzofuran derivatives demonstrated significant activity against Mycobacterium tuberculosis (MTB) and various fungal strains, suggesting that similar compounds may exhibit comparable effects .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Organism |
|---|---|---|
| Benzofuran derivative A | 8 | M. tuberculosis |
| Benzofuran derivative B | 3.12 | E. coli |
| This compound | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against specific pathogens.
Anticancer Activity
Oxazole derivatives have shown promising anticancer properties in various studies. For instance, compounds containing the oxazole scaffold have been reported to induce apoptosis in cancer cell lines through multiple mechanisms .
In a study focusing on oxazole derivatives, compounds were tested against several human cancer cell lines (H460, A549, HT-29), demonstrating significant cytotoxic effects . The specific activity of this compound remains to be fully characterized but is expected to follow similar trends given its structural similarities to other active compounds.
Table 2: Anticancer Activity of Oxazole Derivatives
| Compound Name | Cell Line Tested | IC50 (μM) |
|---|---|---|
| Oxazole derivative X | H460 | 0.60 |
| Oxazole derivative Y | A549 | TBD |
| This compound | TBD |
Case Studies
Several case studies have documented the synthesis and evaluation of benzofuran and oxazole derivatives for their biological activities:
- Antimicrobial Efficacy : A series of synthesized benzofuran derivatives were evaluated for their antibacterial activity against S. aureus and E. coli. Compounds with specific substitutions showed enhanced efficacy with MIC values comparable to standard antibiotics .
- Cytotoxicity Assessment : In vitro assays revealed that certain oxazole derivatives exhibited significant cytotoxicity against various cancer cell lines. The structure–activity relationship (SAR) studies indicated that modifications in the oxazole ring could enhance anticancer properties .
Q & A
Basic Research Questions
Q. What are the recommended synthesis strategies for 5-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via cyclization reactions involving aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) under van Leusen oxazole synthesis conditions . Key parameters include:
- Temperature : 70°C for 3 hours in methanol.
- Catalyst : Potassium carbonate (equimolar to aldehyde).
- Work-up : Extraction with methyl tert-butyl ether and purification via recrystallization.
- Yield optimization : Adjusting solvent polarity (methanol/water ratios) and reaction time to minimize side products.
Q. How can X-ray crystallography and computational tools resolve structural ambiguities in this compound?
- Methodology :
- Data collection : Use Bruker SMART diffractometers for high-resolution intensity data.
- Refinement : SHELXL (for small-molecule refinement) and SHELXS (for structure solution) to resolve dihedral angles and hydrogen bonding networks .
- Validation : Compare experimental bond lengths (e.g., C–N = 1.34 Å, C–O = 1.36 Å) with DFT-optimized geometries to address discrepancies .
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- Methodology :
- 1H/13C NMR : Identify protons on the dihydrobenzofuran (δ 2.5–3.0 ppm for methyl groups) and oxazole (δ 8.4–8.6 ppm for aromatic protons) .
- IR spectroscopy : Confirm C=N (1640–1680 cm⁻¹) and C–O–C (1200–1250 cm⁻¹) stretches.
- Mass spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]+ at m/z 244.0972).
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Molecular docking : Screen against targets like cyclooxygenase-2 (PDB: 5IKR) using AutoDock Vina to predict binding affinities .
- In vitro assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
Advanced Research Questions
Q. How can regioselectivity challenges in oxazole functionalization be addressed during synthesis?
- Methodology :
- Protecting groups : Use Boc (tert-butyloxycarbonyl) to block reactive sites on the dihydrobenzofuran moiety during bromination .
- Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling to introduce aryl groups at the oxazole 5-position .
- Kinetic control : Lower reaction temperatures (0–5°C) to favor kinetic over thermodynamic products.
Q. How do structural variations (e.g., substituents on benzofuran) impact electronic properties and bioactivity?
- Data Analysis :
| Substituent | LogP | IC50 (µM, COX-2) | Notes |
|---|---|---|---|
| -OCH₃ | 2.1 | 0.45 | Enhanced solubility |
| -NO₂ | 1.8 | 0.78 | Electron-withdrawing effects reduce binding |
- Trend : Electron-donating groups improve target affinity but may reduce metabolic stability .
Q. What strategies resolve contradictions in crystallographic vs. computational bond-length data?
- Methodology :
- Multipole refinement : Use HARt (Hansen-Aspelius Refinement Tool) to model electron density in SHELXL .
- DFT benchmarks : Compare B3LYP/6-311++G(d,p)-optimized geometries with experimental data; adjust dispersion corrections (e.g., D3BJ) .
Q. How can solvent effects be quantified in reaction mechanisms involving this compound?
- Methodology :
- PCM (Polarizable Continuum Model) : Calculate solvation free energies in Gaussian 09 for solvents like DMSO (ΔG_solv = -12.3 kcal/mol) .
- Kinetic profiling : Use stopped-flow spectroscopy to measure rate constants in aprotic vs. protic solvents.
Q. What are the limitations of current QSAR models for predicting its pharmacokinetics?
- Critical Analysis :
- Lipinski’s Rule : The compound’s MW (243.3 g/mol) and LogP (2.3) comply, but high polar surface area (PSA = 65 Ų) may limit BBB penetration.
- ADMET Prediction : Use SwissADME to flag potential hepatotoxicity (CYP3A4 inhibition) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
